methyl (4R)-2,2-dibutyl-1,3-thiazolidine-4-carboxylate
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Overview
Description
Methyl (4R)-2,2-dibutyl-1,3-thiazolidine-4-carboxylate is a unique organic compound that belongs to the thiazolidine family Thiazolidines are heterocyclic compounds containing a five-membered ring with sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl (4R)-2,2-dibutyl-1,3-thiazolidine-4-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction between a dibutylamine and a thiocarbonyl compound under acidic conditions, followed by esterification with methanol. The reaction conditions often require controlled temperatures and the presence of a catalyst to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and cost-effective synthesis. The use of automated systems also minimizes human error and enhances reproducibility.
Chemical Reactions Analysis
Types of Reactions: Methyl (4R)-2,2-dibutyl-1,3-thiazolidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form, such as a thiazolidine-2-thione.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the sulfur atom, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be employed under basic or acidic conditions.
Major Products Formed:
Scientific Research Applications
Methyl (4R)-2,2-dibutyl-1,3-thiazolidine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex thiazolidine derivatives, which are valuable in the development of new materials and catalysts.
Biology: The compound’s structural features make it a potential candidate for studying enzyme inhibition and protein-ligand interactions.
Medicine: Thiazolidine derivatives have shown promise in pharmaceutical research, particularly in the development of anti-inflammatory and antimicrobial agents.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of methyl (4R)-2,2-dibutyl-1,3-thiazolidine-4-carboxylate involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. The compound’s ability to form hydrogen bonds and hydrophobic interactions with target proteins plays a crucial role in its biological effects. Pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Thiazolidine-2-thione: Similar in structure but with a sulfur atom replacing the carbonyl oxygen.
Thiazolidine-4-carboxylic acid: Lacks the methyl ester group but shares the thiazolidine ring.
2,2-Dibutyl-1,3-thiazolidine: Similar but without the carboxylate functional group.
Uniqueness: Methyl (4R)-2,2-dibutyl-1,3-thiazolidine-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methyl ester group enhances its solubility and stability, making it a versatile compound for various applications.
Properties
CAS No. |
920758-06-1 |
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Molecular Formula |
C13H25NO2S |
Molecular Weight |
259.41 g/mol |
IUPAC Name |
methyl (4R)-2,2-dibutyl-1,3-thiazolidine-4-carboxylate |
InChI |
InChI=1S/C13H25NO2S/c1-4-6-8-13(9-7-5-2)14-11(10-17-13)12(15)16-3/h11,14H,4-10H2,1-3H3/t11-/m0/s1 |
InChI Key |
MVEIONHRJHOZCO-NSHDSACASA-N |
Isomeric SMILES |
CCCCC1(N[C@@H](CS1)C(=O)OC)CCCC |
Canonical SMILES |
CCCCC1(NC(CS1)C(=O)OC)CCCC |
Origin of Product |
United States |
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